1. Linagliptin * Compound Description: Linagliptin (8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione) is a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes. Its metabolism and disposition in humans have been extensively studied. []* Relevance: Linagliptin shares the core 3,7-dihydro-1H-purine-2,6-dione structure with 8-(butylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Both compounds feature substitutions at the 1, 3, 7, and 8 positions of the purine ring. While the specific substituents differ, the shared core structure and substitution pattern suggest potential similarities in their pharmacological profiles.
2. 7-(2-Phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261)* Compound Description: SCH 58261 is a selective adenosine A2A receptor antagonist. In animal models of Parkinson's disease, SCH 58261 has been shown to attenuate the neurotoxicity induced by the toxin MPTP. [] * Relevance: While structurally distinct from 8-(butylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, SCH 58261's activity as an adenosine A2A receptor antagonist makes it relevant. This is because caffeine, a known adenosine receptor antagonist, also containing the purine-2,6-dione moiety, shows neuroprotective effects in Parkinson's disease models. This suggests a potential link between the purine core structure and adenosine receptor modulation, making SCH 58261 relevant for comparison. []
3. 3,7-Dimethyl-1-propargylxanthine* Compound Description: 3,7-Dimethyl-1-propargylxanthine is an adenosine A2A receptor antagonist. Like SCH 58261, it has demonstrated neuroprotective effects in MPTP-induced Parkinson's disease models. []* Relevance: This compound shares the core xanthine structure (3,7-dihydro-1H-purine-2,6-dione) with 8-(butylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, and both have methyl substitutions at positions 3 and 7. This structural similarity, along with its adenosine A2A receptor antagonism, suggests a potential for similar biological activities.
4. (E)-1,3-Diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)* Compound Description: KW-6002, also known as istradefylline, is a selective adenosine A2A receptor antagonist. It has been investigated for its potential therapeutic benefits in Parkinson's disease and for its effects on cognitive function. [, ]* Relevance: KW-6002 is structurally similar to 8-(butylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, sharing the core 3,7-dihydro-1H-purine-2,6-dione structure and featuring substitutions at positions 1, 7, and 8. Both compounds possess an alkyl group at position 7, although KW-6002 has a more complex substituent at position 8.
5. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)* Compound Description: DPCPX is a selective adenosine A1 receptor antagonist. Studies suggest that DPCPX might have therapeutic potential in alleviating motor and cognitive dysfunction in Parkinson's disease. []* Relevance: Although DPCPX primarily targets adenosine A1 receptors, it is structurally related to 8-(butylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Both compounds belong to the xanthine class and have similar alkyl substitutions on the nitrogen atoms of the purine ring.
6. Theophylline * Compound Description: Theophylline (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is a bronchodilator and anti-inflammatory drug. It is used to treat respiratory diseases such as asthma and COPD. Numerous studies describe its structure and pharmacological properties. [, , , , , ]* Relevance: Theophylline forms the core structure of 8-(butylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Both compounds share the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione moiety, highlighting their close structural relationship within the xanthine family.
7. Pentoxifylline * Compound Description: Pentoxifylline (3,7-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione) is a drug used to treat peripheral artery disease. Research suggests its potential as an immunoregulatory agent through the inhibition of phosphodiesterase (PDE). [, , ]* Relevance: Pentoxifylline is structurally similar to 8-(butylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. They belong to the same family of methylxanthines, both having a methyl group at the 1 and 3 positions of the purine ring.
8. Furosemide * Compound Description: Furosemide (4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid) is a loop diuretic used to treat hypertension and edema. It has been investigated for its potential in multicomponent pharmaceutical formulations, including those with pentoxifylline. []* Relevance: Although structurally different from 8-(butylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, furosemide's inclusion in multicomponent formulations with pentoxifylline, a closely related compound, makes it relevant to consider.
9. 8-Methoxymethyl-3-isobutyl-1-methylxanthine * Compound Description: 8-Methoxymethyl-3-isobutyl-1-methylxanthine is a selective inhibitor of phosphodiesterases 1, 3, and 4. It influences cellular signaling pathways by modulating cyclic nucleotide levels and has been studied in the context of inflammatory responses. [, ]* Relevance: This compound shares the core xanthine structure with 8-(butylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione and has a similar substitution pattern with methyl and isobutyl groups. Although it lacks the 1-(4-chlorobenzyl) substituent, its structural similarity and involvement in phosphodiesterase inhibition make it relevant for comparison.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.